molecular formula C23H27NO5 B5420469 ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate

ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B5420469
M. Wt: 397.5 g/mol
InChI Key: NMJUMAATJKZAFV-PGMHBOJBSA-N
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Description

Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a butoxybenzoyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an aldehyde and a ketone.

    Introduction of the butoxybenzoyl group: This step may involve the acylation of the enone with 4-butoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as an intermediate in the production of dyes, fragrances, or polymers.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoate

Uniqueness

Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both butoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-4-6-15-29-20-13-9-18(10-14-20)22(25)24-21(23(26)28-5-2)16-17-7-11-19(27-3)12-8-17/h7-14,16H,4-6,15H2,1-3H3,(H,24,25)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUMAATJKZAFV-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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